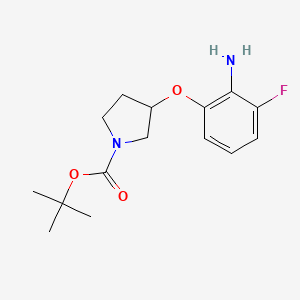

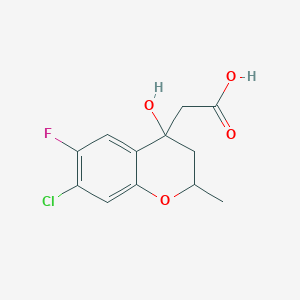

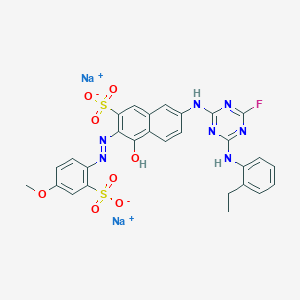

![molecular formula C15H18F2N6O7S2 B14786638 (7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14786638.png)

(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Flomoxef is a β-lactam antibiotic first synthesized in Japan in the 1980s. It belongs to the oxacephem class, which is a derivative of cephalosporins. Flomoxef is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as anaerobes . It is particularly noted for its stability against extended-spectrum beta-lactamases (ESBLs), making it a valuable option in treating infections caused by resistant bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of high-purity flomoxef sodium involves several steps. Starting from a flomoxef intermediate, an acidifying reaction is performed to obtain a reaction liquid. This is followed by water washing, extraction, and aseptic filtration processes. The final step involves solventing-out crystallization to obtain flomoxef sodium with a purity higher than 99.90% . Key points in this process include the selection and proportion of the solventing agent and the dropwise addition of a salifying agent and the solventing agent simultaneously with crystal growth .

Industrial Production Methods

The industrial production of flomoxef sodium follows a similar process, ensuring high purity and compliance with pharmacopoeia standards. The process is designed to overcome challenges in controlling the solventing-out crystallization step, making it more efficient and scalable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Flomoxef undergoes various chemical reactions, including:

Oxidation: Flomoxef can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.

Reduction: Reduction reactions are less common for flomoxef.

Substitution: Flomoxef can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving flomoxef include acids, bases, and nucleophiles. Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure stability and efficacy .

Major Products Formed

The major products formed from reactions involving flomoxef depend on the specific reaction type. For example, substitution reactions may result in modified β-lactam structures, while oxidation may lead to the formation of sulfoxides or sulfones .

Applications De Recherche Scientifique

Flomoxef has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of β-lactam stability and reactivity.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Employed in the treatment of infections caused by ESBL-producing bacteria, particularly in neonatal sepsis

Industry: Utilized in the development of new antibiotics and in studies of antibiotic resistance.

Mécanisme D'action

Flomoxef exerts its effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the synthesis of peptidoglycan, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria. Flomoxef is particularly effective against ESBL-producing bacteria due to its stability against these enzymes .

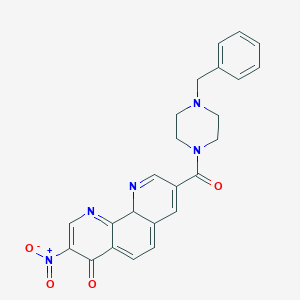

Comparaison Avec Des Composés Similaires

Flomoxef is compared with other β-lactam antibiotics such as cefmetazole, cefoxitin, and meropenem. While all these antibiotics exhibit activity against ESBL-producing bacteria, flomoxef has shown superior efficacy in preventing bacterial regrowth and maintaining stability against ESBLs . Similar compounds include:

Cefmetazole: Another cephamycin with activity against ESBL-producing bacteria.

Cefoxitin: A cephamycin with similar antibacterial properties.

Meropenem: A carbapenem used as a last-resort antibiotic for resistant infections.

Flomoxef’s unique structure, with oxygen substituted for sulfur and a 7-α-methoxy group in the cephalosporin core, contributes to its high antibacterial activity and stability .

Propriétés

Formule moléculaire |

C15H18F2N6O7S2 |

|---|---|

Poids moléculaire |

496.5 g/mol |

Nom IUPAC |

(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12?,15-/m0/s1 |

Clé InChI |

UHRBTBZOWWGKMK-CVRLYYSRSA-N |

SMILES isomérique |

CO[C@@]1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F |

SMILES canonique |

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)

![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)

![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)

![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)